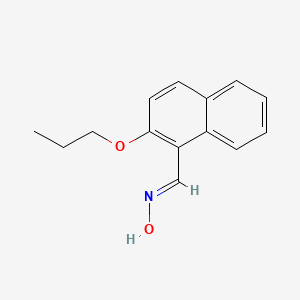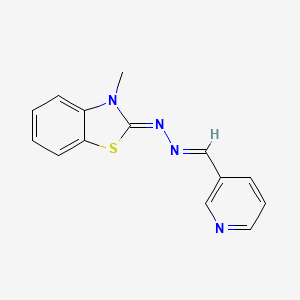![molecular formula C15H13Cl2N3 B5537557 (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. It has also been found to inhibit cell proliferation and migration. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of bacterial, fungal, and viral infections. Additionally, its anticancer properties make it a valuable compound for investigating cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects on cells. Finally, there is a need for more research on the use of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a fluorescent probe for imaging cellular structures.
合成法
Several methods have been developed for the synthesis of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One of the most commonly used methods involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-benzimidazole in the presence of a suitable base and solvent. The reaction proceeds under reflux conditions and yields the desired product in good yields. Other methods include the use of palladium-catalyzed coupling reactions, microwave-assisted synthesis, and one-pot multicomponent reactions.
科学的研究の応用
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in biomedical research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been investigated for its potential use as a fluorescent probe for imaging cellular structures.
特性
IUPAC Name |
2,5-dichloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c1-20-14-5-3-2-4-12(14)19-15(20)9-18-13-8-10(16)6-7-11(13)17/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZRHDICAIAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)


![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)


